molecular formula C21H16ClF3N4O3 B1684356 Sorafenib-d3 CAS No. 1130115-44-4

Sorafenib-d3

Cat. No.: B1684356
CAS No.: 1130115-44-4
M. Wt: 467.8 g/mol
InChI Key: MLDQJTXFUGDVEO-FIBGUPNXSA-N
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Description

CM-4307, also known as Donafenib, is a small molecule compound currently under investigation in clinical trials. Its chemical formula is C21H16ClF3N4O3. Donafenib is being studied for its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma (HCC) and differentiated thyroid cancer .

Mechanism of Action

Target of Action

Sorafenib-d3, also known as Donafenib, is an oral multikinase inhibitor that targets multiple receptor kinases . The primary targets of this compound include:

Mode of Action

This compound interacts with its targets to inhibit tumor cell proliferation and angiogenesis, and promote tumor cell apoptosis . It blocks tumor cell proliferation by inhibiting the activity of Raf-1, B-Raf, and kinases in the Ras/Raf/MEK/ERK signaling pathway . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .

Biochemical Pathways

The biochemical pathways affected by this compound primarily include the Raf/MEK/ERK pathway and the VEGF and PDGF pathways . By inhibiting these pathways, this compound disrupts the signaling processes that promote tumor cell proliferation and angiogenesis .

Pharmacokinetics

Sorafenib exhibits a highly variable absorption profile due to enterohepatic reabsorption and poor solubility . This compound, a deuterium derivative of sorafenib, has improved solubility, leading to enhanced bioavailability . The pharmacokinetically equivalent dose of this compound to the reference Nexavar® 200 mg was evaluated in a study involving healthy volunteers .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor cell proliferation, the reduction of tumor angiogenesis, and the promotion of tumor cell apoptosis . It has been found to cause endoplasmic reticulum stress in rat primary cardiomyocytes, resulting in cardiotoxicity by increasing the expression of pro-inflammatory factors and cardiac fetal genes .

Biochemical Analysis

Biochemical Properties

Sorafenib-d3 interacts with several enzymes, proteins, and other biomolecules. It inhibits Raf-1, B-Raf, and VEGFR-3 . The nature of these interactions involves the inhibition of these kinases, thereby preventing their normal function in cellular signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cells and angiogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It inhibits Raf-1, B-Raf, and VEGFR-3, thereby disrupting the normal functioning of these kinases . This inhibition leads to changes in gene expression and impacts cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. High-dose this compound was administered once weekly in exposure escalation cohorts according to a 3 + 3 design . Drug monitoring was performed in weeks 1–3 and doses were adjusted to achieve a predefined target plasma area under the curve (AUC) (0–12 h) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose Sorafenib safely suppresses NASH progression in mice . High-dose Sorafenib administration resulted in dose-limiting toxicity precluding dose escalation above the exposure cohort of 125–150 mg/L/h .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits Raf-1, B-Raf, and VEGFR-3, which are key components of the MAPK signaling pathway . This inhibition can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes: The synthetic routes for CM-4307 are not extensively documented in the available literature. it is likely that organic synthesis methods involving key reactions, such as amide formation, aromatic substitution, and heterocyclic ring closure, are employed.

Industrial Production Methods: Information regarding large-scale industrial production methods for CM-4307 is limited. Typically, pharmaceutical companies optimize synthetic routes to achieve cost-effective and scalable production.

Chemical Reactions Analysis

Reactivity: CM-4307 may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions could involve the trifluoromethyl group or other functional groups.

    Reduction: Reduction reactions may occur at specific sites within the molecule.

    Substitution: Aromatic substitution reactions (e.g., nucleophilic aromatic substitution) could modify the phenyl rings.

    Other Transformations: Additional reactions, such as cyclization or amide bond cleavage, may also be relevant.

Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the regioselectivity of the functional groups involved.

Scientific Research Applications

    Chemistry: Researchers may investigate its reactivity, stability, and novel synthetic methodologies.

    Biology: Studies could explore its effects on cellular processes, signaling pathways, and potential therapeutic targets.

    Medicine: Clinical trials evaluate its efficacy and safety in treating HCC and thyroid cancer.

    Industry: CM-4307 may find applications in drug development and precision medicine.

Comparison with Similar Compounds

CM-4307 shares similarities with other kinase inhibitors, including Sorafenib (non-deuterated form). its deuterium labeling (as Sorafenib D3) may impact pharmacokinetics and metabolic stability. Further studies are needed to highlight its uniqueness and advantages over related compounds .

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQJTXFUGDVEO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648995
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130115-44-4
Record name CM-4307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CM-4307
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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